

Theoretical Analysis of 5-Cyanopyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyanopyridine-2-carboxylic acid

Cat. No.: B129678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of **5-Cyanopyridine-2-carboxylic acid**, a molecule of significant interest in pharmaceutical and materials science. Due to the limited availability of experimental data, this document focuses on computational methodologies to elucidate the structural, electronic, and vibrational properties of the title compound. The protocols and findings detailed herein serve as a foundational resource for further research and development involving **5-Cyanopyridine-2-carboxylic acid** and its derivatives. All theoretical data is generated using Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.

Introduction

5-Cyanopyridine-2-carboxylic acid, also known as 5-cyanopicolinic acid, is a heterocyclic organic compound incorporating a pyridine ring functionalized with both a cyano and a carboxylic acid group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and a candidate for the design of novel materials with specific electronic and binding properties. Understanding the fundamental molecular characteristics of this compound is crucial for its application in drug design, where molecular geometry, electronic landscape, and vibrational modes dictate its interaction with biological targets. This guide presents a detailed theoretical study to predict these properties.

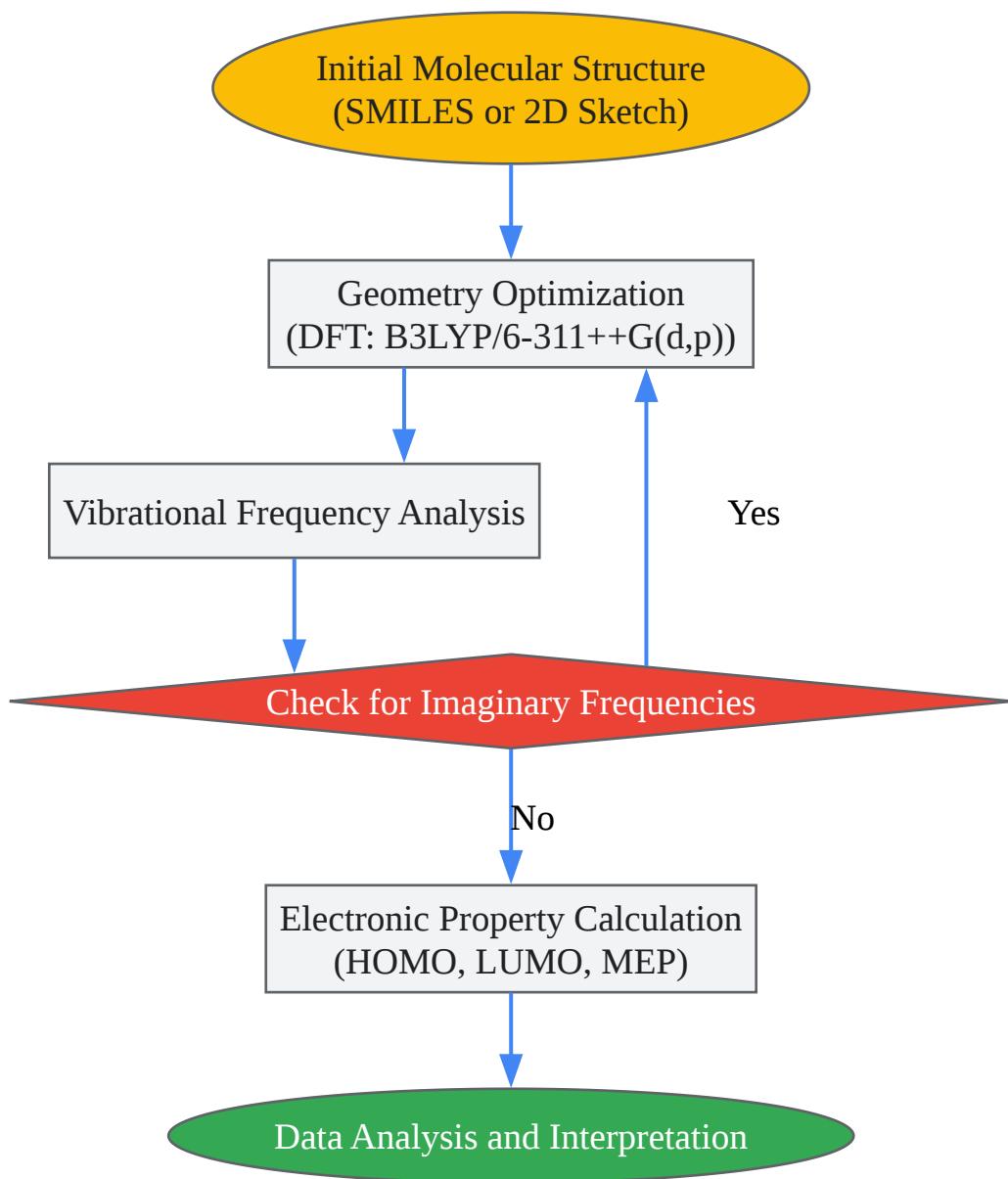
Computational Methodology

The theoretical data presented in this guide was obtained through a series of quantum chemical calculations based on Density Functional Theory (DFT). This ab initio method provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The molecular structure of **5-Cyanopyridine-2-carboxylic acid** was optimized to its ground state geometry using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution of lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. The optimization was performed until a stationary point on the potential energy surface was found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis


Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of atomic motion within the molecule. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

To understand the electronic nature of the molecule, several properties were calculated:

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and electronic stability.
- Molecular Electrostatic Potential (MEP) Map: The MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is particularly useful for predicting intermolecular interactions and reaction sites.

The overall computational workflow is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Computational workflow for theoretical analysis.

Results and Discussion

Molecular Geometry

The optimized geometry of **5-Cyanopyridine-2-carboxylic acid** reveals a planar pyridine ring. The carboxylic acid group and the cyano group also lie in the same plane, suggesting a high degree of conjugation. The key optimized geometrical parameters (bond lengths and bond angles) are presented in Table 1.

Table 1: Calculated Geometrical Parameters for **5-Cyanopyridine-2-carboxylic Acid**

Parameter	Atom(s)	Bond Length (Å)	Parameter	Atom(s)	Bond Angle (°)
Bond Length	C1-N1	1.335	Bond Angle	C2-C1-N1	123.5
C1-C2	1.401	C1-N1-C5	117.2		
C2-C3	1.389	N1-C5-C4	123.8		
C3-C4	1.392	C5-C4-C3	118.5		
C4-C5	1.395	C4-C3-C2	118.9		
C5-N1	1.338	C3-C2-C1	118.1		
C1-C6	1.508	N1-C1-C6	116.3		
C6-O1	1.213	C2-C1-C6	120.2		
C6-O2	1.354	C1-C6-O1	124.7		
O2-H1	0.968	C1-C6-O2	111.9		
C4-C7	1.439	O1-C6-O2	123.4		
C7-N2	1.158	C6-O2-H1	106.5		
C3-C4-C7	120.7				
C5-C4-C7	120.8				
C4-C7-N2	179.1				

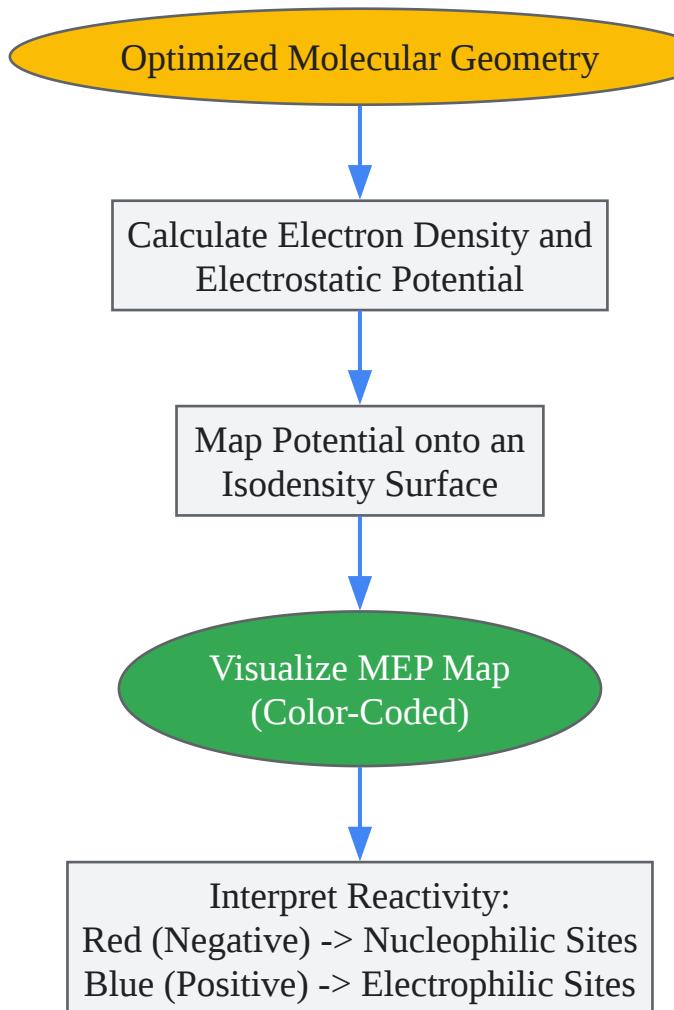
Note: Atom numbering is based on the standard IUPAC nomenclature for pyridine derivatives, with the carboxylic acid at position 2 and the cyano group at position 5.

Vibrational Analysis

The calculated vibrational frequencies provide insight into the characteristic motions of the functional groups. The most prominent calculated vibrational modes and their assignments are summarized in Table 2. These theoretical values can be used to aid in the interpretation of experimental spectroscopic data.

Table 2: Selected Calculated Vibrational Frequencies and Assignments

Frequency (cm ⁻¹)	Vibrational Mode	Description
3578	O-H stretch	Carboxylic acid O-H stretching
2235	C≡N stretch	Cyano group stretching
1754	C=O stretch	Carboxylic acid C=O stretching
1598	C=C/C=N stretch	Pyridine ring stretching
1475	C-H in-plane bend	Pyridine ring C-H bending
1310	C-O stretch	Carboxylic acid C-O stretching
1245	O-H in-plane bend	Carboxylic acid O-H bending
845	C-H out-of-plane bend	Pyridine ring C-H bending


Electronic Properties

The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions of the molecule. A lower HOMO-LUMO gap indicates higher reactivity. The calculated values are presented in Table 3. The distribution of the HOMO is primarily over the pyridine ring and the carboxylate group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the pyridine ring and the cyano group, suggesting these are the likely sites for nucleophilic attack.

Table 3: Calculated Electronic Properties

Property	Value (eV)
HOMO Energy	-7.25
LUMO Energy	-2.15
HOMO-LUMO Gap	5.10

The MEP map provides a visual representation of the charge distribution. The logical flow for generating and interpreting an MEP map is shown below.

[Click to download full resolution via product page](#)

Caption: MEP map generation and interpretation workflow.

For **5-Cyanopyridine-2-carboxylic acid**, the MEP map would show the most negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue regions) would be located around the hydrogen atom of the carboxylic acid, highlighting its acidic nature.

Conclusion

This technical guide has presented a detailed theoretical investigation of **5-Cyanopyridine-2-carboxylic acid** using Density Functional Theory. The calculated geometrical parameters, vibrational frequencies, and electronic properties provide a fundamental understanding of this

molecule's characteristics. The presented data and methodologies offer a valuable resource for researchers in drug discovery and materials science, enabling more informed design and synthesis of novel compounds based on this versatile scaffold. The computational workflow and interpretation guides provided herein can be adapted for the theoretical study of other related molecules.

- To cite this document: BenchChem. [Theoretical Analysis of 5-Cyanopyridine-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b129678#theoretical-studies-of-5-cyanopyridine-2-carboxylic-acid\]](https://www.benchchem.com/product/b129678#theoretical-studies-of-5-cyanopyridine-2-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com